Tricyclo[5.2.1.0]decan-8-one
Overview
Description
Tricyclo[5.2.1.0]decan-8-one: is a bicyclic organic compound with the molecular formula C10H14O. It is a colorless liquid with a molecular weight of 150.22 g/mol. This compound is known for its unique structure and has various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: this compound can be synthesized through the cyclization of appropriate precursors using strong acids or bases.
Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts and specific reaction environments to control the formation of the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: A wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: Tricyclo[5.2.1.0]decan-8-one is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It has been studied for its potential biological activities, including its role as a precursor for bioactive compounds. Medicine: Research has explored its use in drug development, particularly in the synthesis of pharmaceuticals. Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Tricyclo[5.2.1.0]decan-8-one exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Tricyclo[5.2.1.0]decan-8-ol: A closely related compound with an additional hydroxyl group.
Tricyclo[5.2.1.0]decan-8-yl dithiocarbonate: Known for its antioxidant and cytoprotective properties.
Uniqueness: Tricyclo[5.2.1.0]decan-8-one stands out due to its unique bicyclic structure, which imparts distinct chemical properties compared to its linear or less complex counterparts.
This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to potential medical applications. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
(1R,7R)-tricyclo[5.2.1.02,6]decan-8-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-9H,1-5H2/t6-,7?,8?,9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIDXVJKZCPKEI-MDVIFZSFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2[C@@H]3C[C@H](C2C1)C(=O)C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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